molecular formula C22H27N5O4 B11018048 5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione

5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B11018048
M. Wt: 425.5 g/mol
InChI Key: QBSZRBXRRUIGSD-UHFFFAOYSA-N
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Description

5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an imidazolidine-2,4-dione core, a piperazine ring, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Oxazole Moiety: The oxazole ring can be synthesized via the cyclization of appropriate precursors, such as 3,5-dimethyl-4-isoxazolylmethyl derivatives.

    Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxazole derivative reacts with piperazine under controlled conditions.

    Imidazolidine-2,4-dione Core Formation: The final step involves the formation of the imidazolidine-2,4-dione core through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and piperazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially leading to the formation of reduced imidazolidine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, metabolic pathways, and gene expression, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
  • Carfentrazone-ethyl

Uniqueness

Compared to similar compounds, 5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

5-[3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C22H27N5O4/c1-15-18(16(2)31-24-15)14-25-10-12-26(13-11-25)20(28)9-8-19-21(29)27(22(30)23-19)17-6-4-3-5-7-17/h3-7,19H,8-14H2,1-2H3,(H,23,30)

InChI Key

QBSZRBXRRUIGSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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